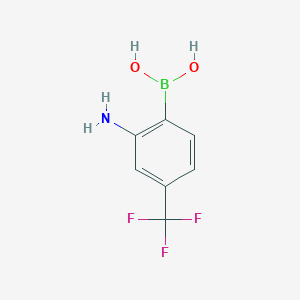

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-amino-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,13-14H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJXLOGOMVYKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki–Miyaura Coupling Approach

- Starting Materials: Typically, an aryl halide bearing an amino group and a trifluoromethyl substituent (e.g., 2-amino-4-(trifluoromethyl)phenyl bromide or iodide) is reacted with a boronic acid derivative or boronate ester.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands) are employed to facilitate the cross-coupling.

- Base: Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydroxide (NaOH).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water are used.

- Temperature: Mild to moderate heating (50–100 °C) is applied to optimize reaction rates and yields.

- Reaction Time: Typically ranges from several hours to overnight (12–24 h).

This method enables the formation of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid with good yields and purity, preserving sensitive functional groups such as amino and trifluoromethyl moieties.

Trifluoromethylation of Boronic Acid Pinacol Esters

An alternative synthetic strategy involves trifluoromethylation of boronic acid pinacol esters:

- Procedure: (4-Formylphenyl)boronic acid pinacol ester is treated with trifluoromethyltrimethylsilane (CF3TMS) in the presence of potassium carbonate (K2CO3) catalyst in DMF.

- Conditions: Room temperature or elevated temperatures (up to 80 °C) accelerate the reaction.

- Outcome: This yields trifluoromethylated phenylboronic acid derivatives after acid hydrolysis.

- Scale: The method is scalable to gram quantities with satisfactory yields (generally moderate to good).

This approach is valuable for introducing the trifluoromethyl group post-boronic acid formation, providing flexibility in synthetic design.

Industrial and Large-Scale Production Considerations

- Optimization: Industrial processes optimize catalyst loading, solvent systems, and reaction parameters to maximize yield and minimize waste.

- Continuous Flow Reactors: These are increasingly used for improved reaction control, scalability, and reproducibility.

- Purity Control: Post-reaction purification typically involves crystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical or material science applications.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Notes on Application |

|---|---|---|

| Suzuki–Miyaura Coupling | Pd catalyst, base (K2CO3), solvent (DMF/THF), heat | Key method to form C–C bonds involving boronic acid |

| Trifluoromethylation | CF3TMS, K2CO3, DMF, acid hydrolysis | Introduces trifluoromethyl group post-boronic acid formation |

| Protection/Deprotection | Amino group protection (e.g., Boc, Fmoc) | Protects amino functionality during coupling to prevent side reactions |

| Oxidation/Reduction | H2O2, NaBH4, LiAlH4 | Used for modifying boronic acid or amino groups if needed |

These reactions are often integrated sequentially in synthetic routes to achieve the target compound with desired functionalization.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd-catalyzed cross-coupling of aryl halide and boronic acid | Mild conditions, functional group tolerance, high selectivity | Requires expensive Pd catalysts, sensitive to air/moisture |

| Trifluoromethylation of Boronic Esters | Use of CF3TMS reagent on boronic acid pinacol esters | Enables late-stage trifluoromethylation, scalable | Moderate yields, requires careful handling of reagents |

| Protection/Deprotection Steps | Amino group protection to avoid side reactions | Improves reaction specificity | Adds synthetic steps, increases complexity |

| Industrial Continuous Flow | Automated, scalable synthesis | High efficiency, reproducibility | Requires specialized equipment |

Research Findings and Optimization Insights

- Catalyst Efficiency: Studies show that palladium catalysts with bulky phosphine ligands improve coupling efficiency and reduce side reactions involving the amino group.

- Base Selection: Potassium carbonate is preferred for balancing reactivity and minimizing decomposition of sensitive groups.

- Solvent Effects: Polar aprotic solvents like DMF enhance solubility of reactants and catalyst stability, improving yields.

- Temperature Control: Elevated temperatures accelerate reactions but must be balanced to avoid decomposition of boronic acid moiety.

- Trifluoromethylation Yield: Increasing equivalents of CF3TMS and catalyst loading improves yield, but excessive reagents can complicate purification.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include phenols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further synthetic applications .

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

One of the primary applications of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The compound acts as a boron source, facilitating the formation of highly substituted aromatic compounds that are essential in pharmaceuticals and agrochemicals.

Table 1: Key Features of this compound in Synthesis

| Feature | Description |

|---|---|

| Role | Building block for carbon-carbon bond formation |

| Reactivity | Stable under mild conditions; functional group tolerant |

| Catalyst Interaction | Interacts with palladium catalysts via transmetalation |

Enzyme Inhibition

In biological research, this compound is utilized to study enzyme inhibition mechanisms. The boronic acid group forms reversible covalent bonds with serine or threonine residues in enzyme active sites, making it a potent inhibitor for various proteases and kinases. This property is particularly relevant in cancer research, where inhibiting specific kinases can halt tumor growth.

Protein-Ligand Interactions

The compound's ability to form stable complexes with biomolecules allows researchers to explore protein interactions comprehensively. This is crucial for understanding cellular processes and developing targeted therapies.

Table 2: Biological Targets and Effects

| Target Type | Effect |

|---|---|

| Proteases | Inhibition through reversible covalent bonding |

| Kinases | Potential therapeutic target in cancer treatment |

Therapeutic Potential

This compound has been investigated for its potential as a therapeutic agent. Its role in inhibiting proteases and kinases positions it as a candidate for drug development aimed at treating various diseases, including cancer and metabolic disorders .

Development of Inhibitors

Research has focused on developing inhibitors based on this compound structure. For instance, derivatives have been designed to enhance selectivity and potency against specific enzyme targets, which is critical for minimizing side effects in clinical applications .

Material Science

In industry, this compound is employed in the synthesis of advanced materials. Its unique reactivity facilitates the development of polymers and catalysts that are essential in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This interaction is crucial in its role as an enzyme inhibitor, where it binds to the active site of the enzyme and prevents substrate binding .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural Analogues: Substituent Position and Electronic Effects

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound enhances electron density, improving reactivity in nucleophilic couplings compared to electron-withdrawing substituents (e.g., -CF₃, -SO₂Me) .

- Substituent Position: The para-trifluoromethyl group in (4-(trifluoromethyl)phenyl)boronic acid facilitates radical-based material functionalization, whereas the ortho-amino group in the target compound enables regioselective Suzuki couplings .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance in Suzuki vs. Petasis Reactions

Key Findings :

- The amino group in the target compound likely enhances catalytic efficiency in Suzuki reactions by stabilizing palladium intermediates, whereas electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce reactivity in Petasis reactions .

Table 3: Inhibitory Activity of Boronic Acids

Key Insights :

- While the target compound lacks direct biological data, its trifluoromethyl and amino groups align with pharmacophores known for HDAC and β-lactamase inhibition .

Biological Activity

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative notable for its unique chemical structure, which includes a trifluoromethyl group and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and proteomics research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BF₃N₃O₂. The presence of the trifluoromethyl group enhances its lipophilicity, which can improve membrane permeability and bioavailability. The amino group contributes to the compound's ability to form reversible covalent bonds with biomolecules, making it valuable for studying protein interactions.

- Covalent Interactions : The boronic acid functionality allows for the formation of coordinate covalent bonds with nucleophilic residues in proteins, such as serine and cysteine. This property is crucial for developing inhibitors targeting specific proteins involved in cancer progression .

- Inhibition of Proteasome Activity : Boronic acids have been identified as potential proteasome inhibitors. The inhibition of proteasome activity can lead to the accumulation of regulatory proteins that induce apoptosis in cancer cells .

- Tyrosine Kinase Inhibition : Compounds containing boronic acid moieties are known to inhibit various tyrosine kinases, which play significant roles in cell signaling pathways associated with cancer cell proliferation and survival .

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of this compound derivatives. For instance, modifications to the position of substituents on the phenyl ring significantly affect biological activity:

- Trifluoromethyl Substitution : The introduction of a trifluoromethyl group at the para position has been shown to enhance inhibitory potency against certain cancer cell lines compared to non-fluorinated analogs .

- Amino Group Positioning : The positioning of the amino group relative to the boronic acid affects binding affinity and selectivity towards target proteins .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including LAPC-4 and PC-3. These studies suggest that the compound may act as an antagonist of androgen receptors (AR), with binding interactions involving key residues such as Arg752 and Gln711 .

Case Studies

- Cancer Cell Line Testing : A series of compounds based on this compound were synthesized and tested against a panel of cancer cell lines. Notably, compounds with specific substitutions showed increased antiproliferative activity, indicating that structural modifications can lead to enhanced therapeutic efficacy .

- Proteomics Applications : The compound has been utilized in proteomics research to explore protein interactions due to its ability to form reversible covalent bonds with target biomolecules. This characteristic is vital for elucidating cellular processes and developing targeted therapies.

Comparative Analysis

The following table summarizes key features and biological activities associated with this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₉H₈BF₃N₃O₂ | Trifluoromethyl and amino groups | Inhibits proteasome; cytotoxicity |

| 3-Benzyloxyphenylboronic acid | C₁₃H₁₁BNO₂ | Similar boronic structure | Interaction with insulin |

| 2-Methoxy-4-(trifluoromethyl)phenylboronic acid | C₁₁H₁₂BF₃O₃ | Methoxy substitution | Used in organic synthesis |

Q & A

Q. What are common synthetic routes for (2-Amino-4-(trifluoromethyl)phenyl)boronic acid?

The synthesis typically involves brominated intermediates (e.g., 2-Bromo-4-(trifluoromethyl)aniline) coupled with boronic acid precursors via cross-coupling reactions like Suzuki-Miyaura. For example, a patent application describes using bromo-aniline derivatives with tert-butoxycarbonyl-protected boronic acids under palladium catalysis to form complex aryl-boronic acid derivatives . Purification may require specialized techniques to avoid boroxin formation or silica gel binding .

Q. How should researchers handle and store this compound to ensure stability?

Boronic acids with trifluoromethyl substituents are sensitive to moisture and temperature. Storage at 0–6°C in anhydrous conditions is recommended, as seen in protocols for structurally similar trifluorophenylboronic acids . Degradation risks include hydrolysis of the boronic acid group or thermal decomposition.

Q. What analytical techniques are critical for characterizing this compound?

Basic characterization includes:

- HPLC : Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) to assess purity .

- LCMS : Identification via molecular ion peaks (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) .

- ¹H/¹³C NMR : To confirm substitution patterns and boronic acid functionality.

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for incorporating this boronic acid into complex organic frameworks?

Advanced applications require tailored reaction conditions. For example, biphasic systems (water/DCM) with silver nitrate and potassium persulfate can generate radicals for functionalizing graphitic materials . Catalytic systems should balance Pd loading, ligand choice (e.g., SPhos), and base (e.g., K₂CO₃) to minimize protodeboronation.

Q. What role does the trifluoromethyl group play in modulating electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group enhances boronic acid acidity, facilitating complexation with biomolecules or catalysts. This effect is critical in Suzuki-Miyaura couplings, where electron-deficient aryl boronic acids exhibit faster transmetalation rates . Comparative studies with non-fluorinated analogs show significant differences in binding kinetics.

Q. How can researchers address synthetic challenges like boroxin formation or purification issues?

- Boroxin Mitigation : Use of anhydrous solvents (e.g., THF) and low-temperature reactions to prevent cyclization.

- Purification : Avoid silica gel chromatography; instead, employ recrystallization or aqueous extraction (e.g., pH-controlled solubility) .

- Stability Monitoring : Regular FTIR or ¹¹B NMR to detect boroxins (characteristic B-O-B peaks).

Q. What are the applications of this compound in materials science?

The boronic acid moiety enables covalent functionalization of multi-layer graphene (MLG) via radical-based protocols. For example, Baran’s method uses AgNO₃ and K₂S₂O₈ to generate aryl radicals that bond to MLG surfaces, enhancing conductivity or catalytic activity . Post-functionalization analysis requires Raman spectroscopy and XPS to confirm surface modification.

Key Research Findings

- Synthetic Flexibility : Brominated intermediates enable diverse coupling pathways, including C-N and C-C bond formations .

- Material Applications : Functionalized graphitic materials show promise in electrocatalysis and sensing due to enhanced surface reactivity .

- Biological Relevance : Trifluoromethyl groups improve binding to microbial enzymes (e.g., leucyl-tRNA synthetase), suggesting antimicrobial drug potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.